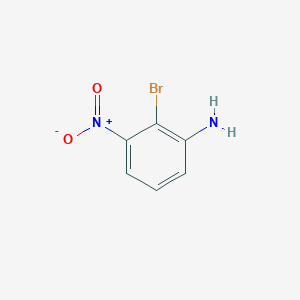

2-Bromo-3-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKBUWQOCGJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561865 | |

| Record name | 2-Bromo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35757-20-1 | |

| Record name | 2-Bromo-3-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35757-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Nitroaniline

Classical Synthetic Routes to 2-Bromo-3-nitroaniline

Classical approaches to synthesizing this compound often rely on well-established, multi-step reactions involving common starting materials.

One established route to this compound is from its corresponding carboxylic acid, 2-bromo-3-nitrobenzoic acid. This transformation involves the conversion of the carboxylic acid functional group into an amine. A documented method for this conversion is a multi-step process that proceeds via a chemical rearrangement. chemicalbook.com The synthesis involves treating 2-bromo-3-nitrobenzoic acid sequentially with reagents such as phosphorus pentachloride (PCl₅), sodium azide (B81097) (NaN₃), sulfuric acid (H₂SO₄), and finally aqueous hydrochloric acid (HCl). chemicalbook.com This sequence is characteristic of a Curtius rearrangement, where an acyl azide intermediate rearranges to an isocyanate, which is then hydrolyzed to form the primary amine.

The starting material, 2-bromo-3-nitrobenzoic acid, can itself be prepared by the nitration of 2-bromobenzoic acid. orgsyn.org The desired 2-bromo-3-nitrobenzoic acid is formed alongside the 2-bromo-5-nitrobenzoic acid isomer, which is the major product. Separation is typically achieved by fractional crystallization of their potassium salts from water. orgsyn.org

The most direct precursor for the synthesis of this compound is 3-nitroaniline (B104315). The reaction involves the direct electrophilic aromatic bromination of the 3-nitroaniline ring. In this substrate, the amino (-NH₂) group is a strongly activating ortho-, para-director, while the nitro (-NO₂) group is a deactivating meta-director. Consequently, electrophilic attack is directed to the positions ortho and para to the amino group (positions 2, 4, and 6). The challenge lies in achieving selective monobromination at the C-2 position.

Research has shown that the bromination of 3-nitroaniline with N-Bromosuccinimide (NBS) can be tuned to favor the desired 2-bromo isomer by carefully selecting the reaction solvent. thieme-connect.comlookchem.com The polarity of the solvent plays a critical role in determining the regioselectivity of the bromination. In polar solvents, the formation of the isomer brominated para to the amine group is favored. Conversely, in apolar solvents, the proportion of isomers brominated at the ortho position increases significantly. thieme-connect.com

Table 1: Effect of Solvent on Regioselectivity of Bromination of 3-Nitroaniline with NBS This table is based on research findings detailing the influence of solvent polarity on product distribution. thieme-connect.comlookchem.com

| Solvent | Product 2 (this compound) | Product 4 (4-Bromo-3-nitroaniline) | Product 6 (6-Bromo-3-nitroaniline) |

| Dioxane | Predominant | Minor | Minor |

| Chloroform (B151607) (CHCl₃) | Predominant | Minor | Minor |

| Tetrahydrofuran (THF) | Mixture | Mixture | Mixture |

| Acetonitrile (CH₃CN) | Minor | Predominant | Minor |

| N,N-Dimethylformamide (DMF) | Minor | Predominant | Minor |

Comprehensive synthetic strategies often begin with simpler, more readily available starting materials like aniline (B41778). A common multistep route involves the nitration of aniline to produce 3-nitroaniline, which is then brominated as described previously. libretexts.org

Nitration of Aniline : Direct nitration of aniline with a mixture of nitric acid and sulfuric acid can be problematic due to oxidation of the amino group. A standard approach involves first protecting the amino group by acetylation to form acetanilide (B955). Nitration of acetanilide primarily yields the para-nitro isomer due to the steric bulk of the acetyl group. To obtain the meta isomer, aniline is typically dissolved in a strong acid like sulfuric acid, which protonates the amino group to form the anilinium ion (-NH₃⁺). This group is a meta-director, leading to the formation of 3-nitroaniline upon nitration.

Bromination of 3-Nitroaniline : The resulting 3-nitroaniline is then brominated. As detailed in section 1.1.2, the use of N-Bromosuccinimide in an apolar solvent can selectively yield this compound. thieme-connect.com

This sequence leverages the directing effects of different functional groups at each stage to build the target molecule. libretexts.org

Advanced Synthetic Approaches and Innovations in this compound Production

Modern synthetic chemistry focuses on improving efficiency, selectivity, and environmental sustainability. These principles have been applied to the synthesis of bromoanilines, including this compound.

The development of catalytic systems for bromination reactions is an area of active research, aiming to replace stoichiometric reagents with more efficient and environmentally friendly catalytic alternatives. One such advanced method is the copper-catalyzed oxidative bromination of anilines. thieme-connect.com

This approach uses a catalytic amount of a simple copper salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), with sodium bromide (NaBr) as the bromine source and sodium persulfate (Na₂S₂O₈) as the oxidant. thieme-connect.com While a specific application to 3-nitroaniline to yield the 2-bromo isomer is not detailed, the study demonstrates a robust and efficient method for the monobromination of other substrates like 2-nitroaniline (B44862) to give 4-bromo-2-nitroaniline (B116644) in high yield (95%). thieme-connect.com The reaction proceeds under relatively mild conditions and represents a move away from using stoichiometric amounts of molecular bromine or other harsh brominating agents. The postulated mechanism involves the copper catalyst facilitating the oxidation of bromide to an active brominating species. thieme-connect.com Such catalytic systems are highly desirable for their atom economy and reduced environmental impact. thieme-connect.com

Solvent Effects and Reaction Medium Selection in this compound Synthesis

The synthesis of this compound is significantly influenced by the choice of solvent and reaction medium. The polarity of the solvent plays a crucial role in the regioselectivity of the bromination reaction. thieme-connect.comlookchem.com By carefully selecting the reaction medium, the outcome of the bromination can be controlled. thieme-connect.comlookchem.com

In the electrophilic bromination of meta-substituted anilines, such as 3-nitroaniline, using N-bromosuccinimide (NBS), the solvent choice can direct the position of bromination. thieme-connect.comlookchem.com Studies have shown that in the bromination of 3-nitroaniline, the use of different solvents leads to varying ratios of the possible isomers: this compound, 4-bromo-3-nitroaniline, and 2,5-dibromo-3-nitroaniline. The regioselectivity is markedly dependent on the polarity of the reaction medium. thieme-connect.comlookchem.com For instance, the bromination of 3-nitroaniline was studied in a panel of seven different solvents to observe this effect. lookchem.com

The use of an aqueous medium has also been explored for the synthesis of bromo-nitroaniline dye intermediates. google.com One method involves adding an inorganic acid aqueous solution to a bromide aqueous solution, followed by the addition of a nitroaniline compound. The reaction is then carried out by heating the mixture. This approach highlights the potential for using water-based systems, which can offer environmental and economic advantages. pcbiochemres.com

The table below summarizes the effect of different solvents on the product distribution in the bromination of 3-nitroaniline with NBS at room temperature. lookchem.com

Product Distribution in the Bromination of 3-Nitroaniline with NBS in Various Solvents

| Solvent | This compound (%) | 4-Bromo-3-nitroaniline (%) | 6-Bromo-3-nitroaniline (%) | 2,5-Dibromo-3-nitroaniline (%) |

|---|---|---|---|---|

| CCl4 | 33 | 11 | 56 | - |

| CH2Cl2 | 41 | 10 | 49 | - |

| MeCN | 65 | 10 | 25 | - |

| THF | 64 | 12 | 24 | - |

| THF/H2O (9:1) | 70 | 11 | 19 | - |

| THF/H2O (1:1) | 78 | 13 | 9 | - |

Industrial-Scale Preparation Methodologies for Bromo-nitroaniline Intermediates

The industrial production of bromo-nitroaniline intermediates requires careful consideration of process optimization, scale-up, and the efficient use of raw materials like bromine.

Process Optimization and Scale-up Considerations

Scaling up the synthesis of bromo-nitroaniline intermediates from a laboratory setting to an industrial scale presents several challenges. jst.go.jp Reaction conditions such as temperature, reaction time, and the concentration of reactants must be meticulously controlled to maximize yield and purity. vulcanchem.com For instance, in the nitration of 4-bromoaniline (B143363) to produce 4-bromo-2-nitroaniline, the temperature and acid concentration are critical factors that influence regioselectivity and product purity. vulcanchem.com

Continuous flow reactors are a potential solution for optimizing heat management and reaction efficiency in large-scale production. vulcanchem.com Automated systems can also be employed to enhance the consistency of the yield. vulcanchem.com A synthesis device for 2-bromo-4-nitroaniline (B50497) has been developed to improve the solid content of the reaction solution, increase the product yield, and allow for the recycling of unreacted raw materials. google.com This demonstrates a move towards more efficient and cost-effective industrial processes. google.com The development of a 10-liter scale reaction has been demonstrated, highlighting efforts to establish environmentally friendly synthesis and in-situ dyeing processes. researchgate.net

Bromine Utilization Efficiency in Industrial Production

A significant challenge in the industrial bromination of nitroanilines is the low utilization rate of molecular bromine, which is often only 50%. google.com The other half of the bromine is lost as bromide in the wastewater, leading to higher manufacturing costs and environmental pollution. google.com

To address this, methods have been developed to improve bromine utilization. One approach involves the in-situ generation of bromine through the oxidation of bromide ions. researchgate.net For example, a process using bromide-bromate salts in an aqueous acidic medium has been developed for the preparation of 2,6-dibromo-4-nitroaniline (B165464) from 4-nitroaniline. researchgate.net This method is performed under ambient conditions and avoids the use of organic solvents. researchgate.net

Another strategy involves the oxidation of bromide (Br-) generated during the reaction back to an active brominating species (Br+). google.com For instance, a method for preparing 2-cyano-4-nitro-6-bromoaniline involves adding sodium hypochlorite (B82951) solution to oxidize the generated Br- back to Br+ for continued bromination. google.com While this improves bromine utilization, the cost of sodium hypochlorite can be a drawback. google.com A more cost-effective and environmentally friendly method utilizes a chlorate (B79027) aqueous solution to oxidize the bromide. google.com

The use of N-Bromosuccinimide (NBS) as a solid brominating reagent can achieve 100% bromine utilization. guidechem.com However, the high cost of NBS and potential environmental concerns make it less suitable for large-scale production. guidechem.com Therefore, processes that can recycle and reuse bromine sources are highly desirable for industrial applications. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 3 Nitroaniline

Electrophilic Aromatic Substitution Reactions of 2-Bromo-3-nitroaniline

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of the directing effects of its three substituents: the amino (-NH₂), bromo (-Br), and nitro (-NO₂) groups. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. byjus.com Conversely, the nitro group is a strong deactivating group, directing electrophiles to the meta position. quora.com The bromine atom is also deactivating but directs to the ortho and para positions. libretexts.org The combined influence of these groups dictates the position of further substitution on the aromatic ring.

In this compound, the positions on the aromatic ring are subject to competing directing effects. The -NH₂ group at position 1 strongly activates positions 2, 4, and 6. However, position 2 is already occupied by bromine. The -NO₂ group at position 3 deactivates the ring, particularly at the ortho (2, 4) and para (6) positions relative to itself, and directs incoming groups to the meta position (5). The -Br at position 2 exerts an ortho, para directing influence towards positions 1, 3, and 5.

The powerful ortho, para-directing ability of the amino group is the dominant influence. byjus.com It strongly activates the positions ortho and para to it. The nitro group at the meta-position relative to the amino group influences the substitution pattern. In the electrophilic bromination of anilines with an electron-withdrawing group in the meta position, such as 3-nitroaniline (B104315), substitution occurs ortho and para to the amino group. thieme-connect.com For this compound, the available positions for electrophilic attack that are activated by the amino group are C4, C6, and C5 (to a lesser extent). The C4 and C6 positions are particularly activated. When considering the combined effects, the position para to the activating amino group (C4 and C6) and ortho to the deactivating nitro group would be favored.

Studies on the bromination of meta-substituted anilines using N-bromosuccinimide (NBS) show that the regioselectivity is complex and that a mixture of isomers can be formed. thieme-connect.com For a substrate like 3-nitroaniline, bromination can yield products where bromine is introduced at positions 2, 4, and 6 relative to the amino group. thieme-connect.com The presence of the bromine atom already at C2 in this compound would sterically hinder and electronically influence further substitution at adjacent positions, making C4 and C6 the most probable sites for electrophilic attack.

The polarity of the reaction medium has a significant impact on the regioselectivity of electrophilic substitution reactions on substituted anilines. lookchem.com Research on the electrophilic bromination of anilines with an electron-withdrawing group in the meta position demonstrates that the reaction's regioselectivity is markedly dependent on the solvent's polarity. thieme-connect.comlookchem.com

In apolar solvents like dioxane or chloroform (B151607), the bromination of 3-nitroaniline with N-bromosuccinimide tends to yield a mixture of isomers, with a predominance of products where the new bromine atom is positioned ortho to the amino group (i.e., at C2 and C6). thieme-connect.com Conversely, in polar solvents, the formation of the isomer where the bromine is para to the amino group (at C4) is favored. thieme-connect.com This effect is attributed to the more effective stabilization of the Wheland intermediate by the electron-donating NH₂ group in polar media, which enhances its activating effect at the para position. thieme-connect.com Hammond's postulate suggests that in polar solvents, the deactivating substituent's electron-withdrawing "interaction" with the para position is more effective, leading to a lower electron density at that carbon and favoring substitution at other sites. thieme-connect.com However, the dominant activating effect of the amino group often overrides this, favoring the para-substituted product in polar media. thieme-connect.com

The following table, based on data from the bromination of 3-nitroaniline, illustrates the solvent effect on the distribution of brominated isomers, which provides insight into the expected behavior for the related this compound system.

Table 1: Effect of Solvent Polarity on Regioselectivity of Bromination of 3-Nitroaniline

| Solvent | Product distribution (ortho-Br vs. para-Br) |

|---|---|

| Dioxane | Predominantly ortho-brominated products |

| Chloroform | Mixture with significant ortho-brominated products |

| Polar Solvents (e.g., containing water) | Predominantly para-brominated products |

Data derived from studies on meta-substituted anilines. thieme-connect.com

Nucleophilic Substitution Reactions and Transformations

This compound can undergo nucleophilic aromatic substitution (SₙAr), where the bromine atom is displaced by a nucleophile. The presence of the electron-withdrawing nitro group ortho and para to the site of substitution significantly enhances the ring's susceptibility to nucleophilic attack. stackexchange.commsu.edu In the case of this compound, the nitro group at position 3 is meta to the bromine at position 2. While ortho and para positioning of the activating group is most effective, a meta-nitro group still contributes to the activation of the ring towards nucleophilic substitution compared to an unsubstituted bromobenzene.

The SₙAr mechanism typically proceeds via a two-step addition-elimination process. stackexchange.com A nucleophile attacks the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, importantly, onto the nitro group. Subsequently, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring. The first step, the formation of the carbanion, is generally the rate-determining step. stackexchange.com

Reduction Reactions of the Nitro Group in this compound

The nitro group of this compound can be chemically reduced to an amino group (-NH₂), a common and synthetically useful transformation. This conversion yields 2-bromobenzene-1,3-diamine. Various reducing agents and conditions can accomplish this reduction.

Common methods include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C), platinum, or nickel. Metal hydrides can also be employed. Another classic method for the reduction of nitroarenes is the use of a metal in acidic solution, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). libretexts.org

For substrates containing other reducible functional groups, such as halogens, chemoselective reduction methods are important. The Zinin reduction, which uses sodium sulfide (B99878) (Na₂S) or hydrazine (B178648) hydrate (B1144303), is known for its ability to selectively reduce one nitro group in a polynitro compound. stackexchange.com Several methods have been developed for the selective reduction of nitroarenes in the presence of halogens, using reagents like hydrazine hydrate with Pd/C, which can give the corresponding halogenated anilines in good yield. organic-chemistry.org A metal-free reduction using trichlorosilane (B8805176) (HSiCl₃) and a tertiary amine is also effective for both aromatic and aliphatic nitro groups and tolerates many functional groups. organic-chemistry.org

The general mechanism for the reduction of a nitro group to an aniline (B41778), as proposed by Haber, can proceed through a direct route involving nitroso and hydroxylamine (B1172632) intermediates or a condensation route involving azoxy and azo intermediates. unimi.it

Reaction Kinetics and Mechanistic Studies Relevant to Substituted Anilines

The halogenation of anilines is a type of electrophilic aromatic substitution. iosrjournals.org Due to the strong activating nature of the amino group, these reactions are typically rapid. byjus.comchemistrysteps.com Kinetic studies on the halogenation of anilines, for example using chloramine-T as the halogenating agent, have shown that the reaction is often first order with respect to both the aniline substrate and the halogenating agent. core.ac.uk

Several mechanistic pathways have been proposed for the halogenation of aromatic amines. core.ac.uk One possible pathway involves the formation of an N-halo intermediate, which then rearranges to the ortho- and para-halo products. core.ac.uk Another proposed mechanism involves a direct halogen transfer from the halogenating agent to the aromatic ring in a dipole-dipole type interaction. core.ac.uk Studies using chloramine-T have suggested that the reaction does not proceed through the formation of hypochlorous acid (HOCl) as an intermediate. core.ac.uk

Solvent effects play a crucial role in the kinetics. For instance, in the chlorination of anilines with chloramine-T, increasing the acetic acid content in an aqueous acetic acid medium decreases the reaction rate, which is characteristic of a dipole-dipole reaction. core.ac.uk Conversely, dipolar aprotic media with a high dielectric constant can cause an acceleration of the reaction. core.ac.uk The order of reactivity among substituted anilines often follows the expected trend based on the electronic effects of the substituents, with electron-donating groups increasing the rate and electron-withdrawing groups decreasing it. iosrjournals.org For example, the reactivity order is often p-toluidine (B81030) > o-toluidine (B26562) > aniline. iosrjournals.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-bromosuccinimide |

| 3-nitroaniline |

| 2-bromobenzene-1,3-diamine |

| Dioxane |

| Chloroform |

| Palladium on carbon (Pd/C) |

| Tin |

| Iron |

| Hydrochloric acid |

| Sodium sulfide |

| Hydrazine hydrate |

| Trichlorosilane |

| Chloramine-T |

| Hypochlorous acid |

| Acetic acid |

| p-toluidine |

| o-toluidine |

Role of Protonation and Reactive Species in Substituted Aniline Reactions

The reactivity of substituted anilines, including this compound, is profoundly influenced by the reaction conditions, particularly the acidity of the medium. The amino (-NH₂) group is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating nature, which increases electron density at these positions through resonance. byjus.comallen.in However, in strongly acidic environments, the lone pair of electrons on the nitrogen atom is protonated, forming an anilinium ion (-NH₃⁺). byjus.comallen.in

This protonation has a dramatic effect on the molecule's reactivity. The anilinium group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution. pearson.com This deactivation occurs because the positive charge on the nitrogen atom strongly pulls electron density from the ring, making it less attractive to electrophiles. Furthermore, this electron-withdrawing effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and, therefore, the site of electrophilic attack. byjus.com Consequently, direct nitration of aniline, for instance, yields a significant amount of the meta-substituted product alongside ortho and para isomers, a direct result of the formation of the anilinium ion in the acidic nitrating mixture. allen.in Studies on the ring-proton chemical shifts of substituted anilines in trifluoroacetic acid (TFA), a strong acid, confirm that the anilines are protonated to form the corresponding anilinium ions. cdnsciencepub.com

The nature of the reactive species involved is also a critical factor in these reactions. In electrophilic nitration, the key reactive species is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com This highly electrophilic ion is what attacks the aromatic ring. masterorganicchemistry.com In other types of reactions, different reactive intermediates can be formed. For example, in certain nucleophilic aromatic substitution reactions involving haloarenes and strong bases like sodium amide, a highly reactive benzyne (B1209423) intermediate can be generated through an elimination-addition mechanism. gauthmath.com The study of such reactive species is fundamental to understanding and predicting the outcomes of reactions involving substituted anilines.

Derivatization and Functionalization Strategies of this compound

The trifunctional nature of this compound, possessing an amino group, a nitro group, and a bromine atom, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly heterocyclic compounds and pharmaceutical intermediates. Derivatization strategies typically target one or more of these functional groups.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amino group using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or using metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). This reaction yields 2-bromo-benzene-1,3-diamine, a key building block for various heterocyclic systems. A notable application is the one-pot reductive cyclocondensation of 2-nitroanilines with aldehydes using reagents like zinc dust and sodium bisulfite in water to efficiently synthesize benzimidazole (B57391) derivatives. pcbiochemres.compcbiochemres.comresearchgate.net This approach is valued for its operational simplicity and environmental friendliness. pcbiochemres.com

Substitution of the Bromine Atom: The bromine atom on the ring can be replaced via nucleophilic aromatic substitution (SNAr) or, more commonly, through transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro group activates the bromine atom for nucleophilic attack, though this effect is less pronounced than if it were in the ortho or para position. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly effective for forming new carbon-nitrogen bonds by coupling this compound with various amines. acs.org This method was used in the synthesis of nonsymmetrically substituted bis(2-nitrophenyl)amine (B107571) derivatives, which are precursors to phenazines. acs.org Similarly, Suzuki-Miyaura couplings can be employed to form new carbon-carbon bonds.

Reactions Involving the Amino Group: The amino group can undergo diazotization when treated with nitrous acid (generated from NaNO₂ and a strong acid), forming a diazonium salt. This intermediate is highly versatile and can be subsequently replaced by a wide array of functional groups in Sandmeyer-type reactions. Additionally, the amino group can be acylated, for instance with acetic anhydride, to form an acetanilide (B955). allen.in This is often done as a protection strategy to moderate the activating effect of the amino group and control regioselectivity in subsequent electrophilic substitution reactions. allen.in

These functionalization strategies allow this compound to serve as a scaffold for constructing diverse molecular architectures, finding use in materials science and as a precursor for bioactive molecules and pharmaceuticals.

Interactive Data Tables

Table 1: Regioselectivity in the Bromination of 3-Nitroaniline

The synthesis of this compound often starts from 3-nitroaniline. The table below, based on findings from electrophilic bromination studies, illustrates the product distribution, highlighting the directing effects of the amino and nitro groups.

| Solvent | Brominating Agent | Product | Isomer Distribution | Reference |

| Dichloromethane (CH₂Cl₂) | N-Bromosuccinimide (NBS) | This compound | Major Product | thieme-connect.com |

| Dichloromethane (CH₂Cl₂) | N-Bromosuccinimide (NBS) | 4-Bromo-3-nitroaniline | Minor Product | thieme-connect.com |

| Dichloromethane (CH₂Cl₂) | N-Bromosuccinimide (NBS) | 6-Bromo-3-nitroaniline | Minor Product | thieme-connect.com |

| Acetic Acid | Bromine (Br₂) | 2,4,6-Tribromo-3-nitroaniline | Major Product |

Note: The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. In 3-nitroaniline, the positions ortho and para to the amino group are 2, 4, and 6. The position meta to the nitro group is 5. The interplay of these effects and steric hindrance determines the final product ratio.

Table 2: Functionalization Reactions of 2-Nitroaniline (B44862) Derivatives

This table summarizes key derivatization reactions applicable to this compound, showcasing the transformation of its functional groups.

| Starting Material Type | Reaction | Reagents/Catalyst | Product Type | Reference |

| 2-Nitroaniline | Reductive Cyclocondensation | Aromatic Aldehyde, Zn/NaHSO₃, H₂O | 2-Substituted Benzimidazole | pcbiochemres.compcbiochemres.com |

| 2-Nitroaniline | Reductive Cyclocondensation | CO₂/H₂, Au/TiO₂ | Benzimidazole | researchgate.net |

| Bromo-nitroaniline | Buchwald-Hartwig Coupling | Amine, Palladium(II) acetate, RuPhos | Substituted diarylamine | acs.org |

| 2-Nitroaniline | Nitro Group Reduction | Fe/HCl or SnCl₂/HCl | 1,2-Diaminobenzene derivative |

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei.

The ¹H NMR spectrum of 2-bromo-3-nitroaniline provides valuable information about the chemical environment of the protons in the molecule. The aromatic region of the spectrum is of particular interest, as the chemical shifts and coupling patterns of the aromatic protons are influenced by the electronic effects of the bromo, nitro, and amino substituents.

In a related compound, 2-bromo-3-fluoronitrobenzene, the proton chemical shifts are observed at δ 7.2 (H-3), δ 6.6 (H-4), and δ 7.9 (H-5) . For substituted anilines, the amino group protons typically appear as a broad singlet, with their chemical shift being sensitive to solvent and concentration . For instance, in 2,4,6-tribromo-3-nitroaniline, the amino protons are observed around 4.6 ppm in deuterated chloroform (B151607) . The aromatic protons in this symmetrically substituted compound appear as a singlet at approximately 7.5 ppm, reflecting the electron-withdrawing nature of the bromine and nitro groups . In the case of 3-bromo aniline (B41778), the aromatic protons appear in the range of δ 6.57-7.01 ppm rsc.org.

Based on the analysis of related compounds, the expected ¹H NMR data for this compound in a solvent like CDCl₃ would feature distinct signals for the three aromatic protons and a broad signal for the two amino protons. The exact chemical shifts and coupling constants would be dependent on the specific electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Aromatic-H | 6.5 - 8.0 | m | - |

| Amino (-NH₂) | 3.5 - 5.0 | br s | - |

Note: This is a predicted data table based on the analysis of similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound offers insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

For comparison, the ¹³C NMR spectrum of the related compound 2-bromoaniline (B46623) shows signals at approximately δ 144.7, 132.4, 128.4, 117.8, 116.4, and 109.7 ppm sioc-journal.cnchemicalbook.com. In another related compound, 4-bromo-2-nitroaniline (B116644), ¹³C NMR data has been recorded, and for 3-nitroaniline (B104315), predicted ¹³C NMR data is available nih.govhmdb.ca. The presence of the electron-withdrawing nitro group and the bromine atom in this compound is expected to significantly influence the chemical shifts of the aromatic carbons. Theoretical calculations using Density Functional Theory (DFT) can also be employed to predict ¹³C NMR chemical shifts with good accuracy researchgate.net.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-NH₂ | 140 - 150 |

| C-Br | 105 - 115 |

| C-NO₂ | 145 - 155 |

| Aromatic C | 110 - 140 |

Note: This is a predicted data table based on the analysis of similar compounds and theoretical considerations. Actual experimental values may vary.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a bromine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes) miamioh.edudocbrown.info.

The fragmentation of bromo-nitro-aniline isomers in the mass spectrometer can proceed through various pathways, including the loss of the nitro group (NO₂), the bromine atom (Br), or other small molecules. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence . For instance, in the mass spectrum of 4-bromo-3-nitroaniline, the top peak is observed at m/z 216, with other significant peaks at m/z 218 and 170 nih.gov.

Vibrational Spectroscopy Methodologies Applied to Substituted Anilines

FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In substituted anilines, characteristic absorption bands are observed for the N-H stretching of the amino group, the N-O stretching of the nitro group, and various vibrations of the aromatic ring.

For 2,6-dibromo-4-nitroaniline (B165464), the N-H stretching vibrations appear in the 3400-3300 cm⁻¹ region, while the asymmetric N-O stretch of the nitro group is observed around 1539 cm⁻¹ . In a study of 2-bromo-3-nitroacetophenone, the asymmetric and symmetric stretching modes of the nitro group are expected in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively researchgate.net. The aromatic C-H stretching vibrations are typically found between 3100 and 3000 cm⁻¹ researchgate.net. The FTIR spectrum of 4-bromo-2-nitroaniline also shows characteristic peaks for the amino and nitro groups ripublication.comsci-hub.se. Computational methods, such as DFT, are often used to calculate theoretical vibrational frequencies, which can then be compared with experimental data to aid in the assignment of spectral bands researchgate.netnih.gov.

Table 3: Characteristic FTIR Frequencies for Substituted Anilines

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Asymmetric Stretch | 3400 - 3500 |

| Amino (-NH₂) | N-H Symmetric Stretch | 3300 - 3400 |

| Nitro (-NO₂) | N-O Asymmetric Stretch | 1500 - 1570 |

| Nitro (-NO₂) | N-O Symmetric Stretch | 1300 - 1370 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

FT-Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations.

In the study of 2,6-dibromo-4-nitroaniline, both FTIR and FT-Raman spectra were measured and compared with DFT calculations to assign the vibrational modes nih.gov. Similarly, the vibrational spectra of 2-methoxy-4-nitroaniline (B147289) have been analyzed using both FTIR and FT-Raman techniques in conjunction with theoretical calculations scispace.com. The combination of both spectroscopic methods allows for a more complete and reliable assignment of the vibrational frequencies of the molecule. For this compound, the FT-Raman spectrum would be expected to show strong bands for the symmetric vibrations of the nitro group and the aromatic ring.

Vibrational Assignment and Analysis of Fundamental Modes

The vibrational spectrum of this compound can be understood by analyzing the characteristic frequencies of its functional groups: the amino (NH₂), nitro (NO₂), and bromo (C-Br) substituents on the benzene (B151609) ring. While a dedicated, complete experimental and theoretical vibrational analysis for this compound is not extensively published, assignments can be reliably inferred from studies on closely related molecules like 2,6-dibromo-4-nitroaniline and other substituted nitroanilines. researchgate.net

The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch and a symmetric stretch. For substituted nitrobenzenes, these bands typically appear in the regions of 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. In 2,6-dibromo-4-nitroaniline, for instance, the NO₂ asymmetric stretching vibration is assigned to a strong infrared (IR) band at 1603 cm⁻¹. The amino group (NH₂) also gives rise to distinct stretching modes, typically found between 3300 and 3500 cm⁻¹. Other important vibrations include the C-N stretching, C-Br stretching, and various bending and deformation modes of the NO₂ group (scissoring, wagging, rocking) which occur at lower frequencies.

A summary of the expected fundamental vibrational modes for this compound, based on data from related compounds, is presented below.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |

| NH₂ Asymmetric/Symmetric Stretching | 3300 - 3500 | Medium to Strong |

| Aromatic C-H Stretching | 3000 - 3100 | Medium to Weak |

| NO₂ Asymmetric Stretching | 1500 - 1570 | Strong |

| NH₂ Bending (Scissoring) | ~1600 | Strong |

| Aromatic C=C Stretching | 1450 - 1600 | Medium |

| NO₂ Symmetric Stretching | 1300 - 1370 | Strong |

| C-N Stretching | 1260 - 1380 | Medium |

| NO₂ Bending (Scissoring/Wagging) | 700 - 800 | Medium to Strong |

| C-Br Stretching | 500 - 650 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of this compound is dictated by the electronic transitions within the molecule, primarily involving the benzene ring and its electron-withdrawing nitro (NO₂) and electron-donating amino (NH₂) substituents. The UV-Vis spectra of nitroanilines typically exhibit strong absorption bands corresponding to π→π* transitions associated with the phenyl ring and an n→π* transition involving the non-bonding electrons of the nitro group's oxygen atoms.

In analogous compounds like 3-nitroaniline, a primary absorption band is observed around 350-380 nm. researchgate.net For 2-nitroaniline (B44862), this band appears at a longer wavelength, around 410 nm, due to intramolecular hydrogen bonding between the ortho-amino and nitro groups, which increases planarity and conjugation. researchgate.net

For this compound, the spectrum is expected to be similar to that of 3-nitroaniline. The presence of the bromine atom, a weakly deactivating group, is anticipated to cause a slight bathochromic (red) shift of the absorption maxima compared to 3-nitroaniline. The monitoring of degradation or stability of this compound can be effectively performed using UV-Vis spectroscopy, which tracks changes in these characteristic absorption bands over time.

X-ray Crystallography Studies of Related Bromo-nitroanilines

While the specific crystal structure of this compound is not detailed in the available literature, extensive crystallographic data for its isomers and related bromo-nitroanilines, such as 2-bromo-4-nitroaniline (B50497) and 2-bromo-4,6-dinitroaniline, provide significant insight into the expected molecular geometry and intermolecular forces that govern the solid-state structure. nih.gov

X-ray diffraction studies reveal that bromo-nitroaniline molecules are often nearly planar. This planarity is influenced by the electronic and steric effects of the substituents. In 2-bromo-4-nitroaniline, the dihedral angle between the plane of the nitro group and the aromatic ring is a mere 4.57(4)°. nih.gov This near-coplanarity facilitates electron delocalization between the nitro group and the ring.

Furthermore, an intramolecular N-H···Br hydrogen bond in 2-bromo-4-nitroaniline leads to the formation of a stable, planar five-membered ring. nih.gov This ring system is almost coplanar with the aromatic ring, with a dihedral angle of just 1.64(6)°. nih.gov In the more sterically crowded 2-bromo-4,6-dinitroaniline, the dihedral angles between the two nitro groups and the aniline ring are similarly small, at 2.04(3)° and 1.18(4)°, respectively, indicating the molecule maintains a high degree of planarity.

| Compound | Substituent Group | Dihedral Angle with Aromatic Ring (°) | Reference |

| 2-Bromo-4-nitroaniline | Nitro Group | 4.57(4) | , nih.gov |

| 2-Bromo-4-nitroaniline | Intramolecular Ring | 1.64(6) | , nih.gov |

| 2-Bromo-4,6-dinitroaniline | Nitro Group (pos. 4) | 2.04(3) | |

| 2-Bromo-4,6-dinitroaniline | Nitro Group (pos. 6) | 1.18(4) |

The crystal packing of bromo-nitroanilines is stabilized by a network of intermolecular interactions. Hydrogen bonds are a dominant feature. In the crystal structure of 2-bromo-4-nitroaniline, molecules are linked by intermolecular N-H···N and N-H···O hydrogen bonds, which play a crucial role in stabilizing the crystal lattice. nih.gov

Computational Chemistry and Quantum Mechanical Investigations of 2 Bromo 3 Nitroaniline

Density Functional Theory (DFT) Calculations for Substituted Anilines

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has been widely applied to study aniline (B41778) derivatives, providing excellent agreement with experimental data for molecular geometries and vibrational frequencies, provided the results are appropriately scaled. nih.govsphinxsai.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly paired with basis sets such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between computational cost and accuracy in describing the properties of substituted anilines. scholarsresearchlibrary.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For substituted anilines like 2-Bromo-3-nitroaniline, this process involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for molecules with rotatable bonds, such as the C-N bonds of the amino and nitro groups. In similar ortho-substituted nitroanilines, intramolecular hydrogen bonding between the amino group's hydrogen and an oxygen of the nitro group can significantly influence the molecule's planarity and stability, creating a six-membered chelate ring. acs.orgresearchgate.net In the case of this compound, potential intramolecular interactions between the amino group and the adjacent bromo substituent (N-H···Br) could also play a role in stabilizing a particular conformation, as has been observed in related compounds like 2-bromo-4-nitroaniline (B50497). nih.govresearchgate.net The optimization process would systematically rotate these groups to identify the global minimum energy conformer. The planarity of the molecule is of particular interest, as twisting of the nitro or amino group relative to the benzene (B151609) ring can impact electronic properties and intramolecular charge transfer.

Table 1: Representative Optimized Structural Parameters for Substituted Anilines (Illustrative) Note: This table presents typical parameter ranges observed in DFT studies of similar halogenated nitroanilines and is for illustrative purposes. Specific values for this compound would require dedicated calculation.

| Parameter | Typical Calculated Value (B3LYP) |

| C-C (aromatic) Bond Length | 1.38 - 1.41 Å |

| C-N (amino) Bond Length | 1.39 - 1.42 Å |

| C-N (nitro) Bond Length | 1.46 - 1.49 Å |

| C-Br Bond Length | 1.88 - 1.91 Å |

| N-O (nitro) Bond Length | 1.22 - 1.25 Å |

| C-C-N (amino) Bond Angle | 119° - 122° |

| O-N-O (nitro) Bond Angle | 123° - 126° |

| C-C-N-O (nitro) Dihedral Angle | 0° - 20° |

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for a detailed assignment of the fundamental vibrational modes. nih.gov

For substituted anilines, characteristic vibrational modes include N-H stretching of the amino group, asymmetric and symmetric stretching of the NO₂ group, C-Br stretching, and various aromatic C-H and C-C stretching and bending modes. nih.govscholarsresearchlibrary.com Theoretical harmonic frequencies obtained from DFT calculations are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. scholarsresearchlibrary.com To facilitate a more accurate comparison with experimental data from FTIR and FT-Raman spectroscopy, the calculated frequencies are typically scaled using a scaling factor (often around 0.96 for B3LYP methods). researchgate.net The study of how the positions of the bromo and nitro groups affect the vibrational frequencies of the aniline skeleton provides valuable structural information. nih.gov

Table 2: Illustrative Vibrational Frequencies and Assignments for a Substituted Nitroaniline Note: This table is a representative example based on published data for similar molecules like 2,6-dibromo-4-nitroaniline (B165464) and 2-chloro-4-nitroaniline. nih.govsphinxsai.com The assignments are approximate.

| Vibrational Mode | Typical Calculated (Scaled) Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3450 |

| N-H Symmetric Stretch | ~3350 |

| Aromatic C-H Stretch | 3050 - 3100 |

| NO₂ Asymmetric Stretch | ~1520 |

| C-C Aromatic Stretch | 1400 - 1600 |

| NO₂ Symmetric Stretch | ~1340 |

| C-N (amino) Stretch | ~1280 |

| C-Br Stretch | ~650 |

Molecular Orbital Analysis

Molecular orbital (MO) analysis is used to understand the electronic structure, reactivity, and charge distribution within a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. sphinxsai.com A smaller gap suggests the molecule is more reactive and can be more easily polarized.

In push-pull systems like this compound, the HOMO is typically localized on the electron-donating group (the amino group) and the π-system of the benzene ring. thaiscience.info Conversely, the LUMO is generally centered on the electron-withdrawing group (the nitro group). thaiscience.info This spatial separation of the FMOs is a prerequisite for intramolecular charge transfer upon electronic excitation. sphinxsai.com The energies of the HOMO and LUMO are also used to calculate important electronic properties, as shown in the table below. scispace.comajchem-a.com

Table 3: Electronic Properties Derived from HOMO-LUMO Energies

| Property | Formula | Description |

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Global Electrophilicity (ω) | μ² / 2η | Index of electrophilic character. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals. q-chem.com This method allows for the quantification of intramolecular interactions, such as hyperconjugation and hydrogen bonding.

For this compound, NBO analysis can be used to:

Determine Natural Atomic Charges: To understand the electron distribution and identify reactive sites. The analysis would likely show a negative charge on the nitrogen and oxygen atoms of the nitro group and a positive charge on the hydrogens of the amino group.

Analyze Hyperconjugative Interactions: NBO analysis calculates the stabilization energy (E⁽²⁾) associated with delocalization from an occupied donor NBO to an unoccupied acceptor NBO. Significant interactions would be expected between the lone pair orbitals of the amino nitrogen (donor) and the antibonding π* orbitals of the benzene ring (acceptor), and between the ring's π orbitals and the antibonding π* orbitals of the nitro group. ufms.br These interactions are fundamental to the charge transfer process.

Investigate Intramolecular Hydrogen Bonding: The method can quantify the stabilization energy arising from a potential N-H···Br or N-H···O interaction, confirming its presence and strength.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. chemrxiv.org In D-π-A (Donor-π-Acceptor) molecules like this compound, the amino group acts as the donor, the nitro group as the acceptor, and the benzene ring as the π-bridge.

Computational studies, often using Time-Dependent DFT (TD-DFT), can model this process. The HOMO to LUMO transition typically represents the primary electronic excitation responsible for ICT. chemrxiv.org Upon excitation, electron density shifts from the amino group and phenyl ring (where the HOMO is localized) to the nitro group (where the LUMO is localized). This leads to the formation of an excited state with a much larger dipole moment than the ground state. nih.gov The mechanism can also involve structural relaxation in the excited state, such as the twisting of the nitro group relative to the plane of the phenyl ring, a phenomenon known as a Twisted Intramolecular Charge Transfer (TICT) state. nih.govresearchgate.net The solvent environment can significantly influence the energy of the ICT state, with polar solvents often stabilizing the charge-separated excited state and causing a red-shift in the absorption spectrum. chemrxiv.org

Reactivity Descriptors and Electrostatic Potential Surface Analysis

The reactivity of a molecule can be elucidated through various descriptors derived from conceptual Density Functional Theory (DFT). These descriptors, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO energy gap, electronegativity, chemical potential, global hardness, softness, and the electrophilicity index, provide a quantitative measure of a molecule's tendency to react. nih.gov

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. A small HOMO-LUMO gap is indicative of high chemical reactivity and low kinetic stability. nih.gov For molecules similar in structure to this compound, such as other substituted anilines, computational studies have shown that the presence of electron-withdrawing groups like the nitro group (-NO2) and the bromine atom (-Br) significantly influences the energies of these frontier orbitals. These groups tend to lower both the HOMO and LUMO energy levels, and the specific substitution pattern on the aromatic ring dictates the magnitude of the energy gap.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

Table 1: Calculated Reactivity Descriptors for a Related Compound (2-Amino-3-bromo-5-nitropyridine)

| Parameter | Value |

| HOMO-LUMO Energy Gap (ΔE) | Low (indicative of reactivity) |

| Electronegativity (χ) | High |

| Global Hardness (η) | Low |

| Softness (S) | 0.239 |

| Electrophilicity Index (ω) | 5.905 |

Note: Data is for a structurally similar compound and is illustrative of the types of values obtained for this compound. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics and laser technology. researchgate.net The NLO response of a molecule is related to its ability to alter the properties of light passing through it. This is governed by the molecular polarizability (α) and the first-order hyperpolarizability (β). Organic molecules with donor-acceptor groups connected by a π-conjugated system often exhibit significant NLO properties. nih.gov

In this compound, the amino group (-NH2) acts as an electron donor, while the nitro group (-NO2) is a strong electron acceptor. The benzene ring provides the π-conjugated system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor. This ICT is a key factor in producing a large NLO response.

Computational methods, such as DFT, can be used to predict the NLO properties of molecules. The calculated values of the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can be compared with those of known NLO materials, such as urea, to assess their potential. researchgate.net For similar nitroaniline derivatives, theoretical calculations have shown that the substitution pattern significantly affects the NLO response. e-journals.in A high value of β is indicative of a strong NLO response. For instance, in a related compound, 2-Amino-3-bromo-5-nitropyridine, the computed first-order hyperpolarizability was found to be significant, suggesting its potential as an NLO material. nih.gov

Table 2: Calculated NLO Properties for a Related Compound (2-Amino-3-bromo-5-nitropyridine)

| Property | Calculated Value |

| Dipole Moment (μ) | 1.851 Debye |

| Polarizability (α) | 1.723 × 10-23 esu |

| First-Order Hyperpolarizability (β) | 7.428 × 10-30 esu |

Note: These values for a similar molecule suggest that this compound may also possess interesting NLO properties. nih.gov

Solvent Effects in Computational Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. ucsb.edu Computational models can account for solvent effects using either explicit or implicit methods. Explicit solvent models involve including a number of solvent molecules in the calculation, which can be computationally expensive. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, offering a more computationally efficient approach. miami.edu

Solvent polarity can affect the electronic structure of a molecule, leading to changes in its spectroscopic properties, a phenomenon known as solvatochromism. researchgate.net For polar molecules like this compound, an increase in solvent polarity is expected to stabilize the ground state and excited states to different extents, leading to a shift in the absorption spectrum. For para-nitroaniline, a similar molecule, studies have shown that polar solvents can cause a red shift (a shift to longer wavelengths) in its charge-transfer absorption band. researchgate.net

Computational studies on the effect of solvents on the electronic transitions of molecules like p-nitroaniline have successfully predicted these solvatochromic shifts. researchgate.net By performing calculations in the gas phase and in the presence of different solvent models, it is possible to quantify the impact of the solvent on the molecule's properties, including its reactivity and NLO response. For instance, the first hyperpolarizability of para-nitroaniline has been shown to have a nonmonotonic dependence on the solvent. bit.edu.cn

Table 3: Common Solvents Used in Computational Modeling and Their Dielectric Constants

| Solvent | Dielectric Constant (ε) |

| Cyclohexane | 2.02 |

| 1,4-Dioxane | 2.21 |

| Toluene | 2.38 |

| Ethyl Acetate | 6.02 |

| Acetone | 20.7 |

| Ethanol | 24.55 |

| Methanol | 32.7 |

| Acetonitrile | 37.5 |

| N,N-dimethylformamide | 38.25 |

| Water | 80.1 |

Note: The choice of solvent in computational models is crucial for accurately predicting the behavior of solutes like this compound in solution. researchgate.netresearchgate.net

Biological Activities and Mechanistic Insights of 2 Bromo 3 Nitroaniline Derivatives

Antimicrobial Activity Studies

While specific studies focusing exclusively on the antimicrobial properties of 2-bromo-3-nitroaniline are not extensively documented in publicly available literature, the broader class of nitroaromatic and bromoaniline compounds, to which it belongs, has been the subject of significant research. The presence of both a nitro group and a halogen substituent on the aniline (B41778) ring suggests potential for biological activity, a concept supported by findings on related molecules.

Antibacterial Efficacy and Spectrum of this compound Derivatives and Related Compounds

Research into compounds structurally related to this compound, such as other bromoanilines and nitroanilines, has provided insights into their potential antibacterial activities. Studies have demonstrated that the introduction of nitro and bromo functional groups can confer antimicrobial properties to organic molecules.

For instance, a study on various bromoaniline compounds revealed their efficacy against a range of both Gram-positive and Gram-negative bacteria. The mode of action for these compounds was linked to their ability to alter membrane permeability in bacteria. eurekaselect.com

In another example, flavonoid derivatives featuring both bromine and nitro groups were synthesized and evaluated for their antimicrobial effects. One such compound, 6-bromo-8-nitroflavone, exhibited inhibitory activity against pathogenic bacteria and yeast. The minimum inhibitory concentration (MIC) values for this compound against Enterococcus faecalis, Staphylococcus aureus, Escherichia coli, and Candida albicans were determined, showcasing a broad spectrum of activity. nih.govnih.gov

The antibacterial activity of a series of benzylidene-4-nitroaniline derivatives has also been investigated against several bacterial strains. The results, presented as zones of inhibition, indicated varying degrees of effectiveness against Gram-positive bacteria like Bacillus subtilis, Micrococcus luteus, and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net

These findings on related compounds suggest that this compound and its derivatives could also exhibit antibacterial properties, warranting further investigation to determine their specific spectrum of activity and efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of 6-bromo-8-nitroflavone against various microorganisms

| Microorganism | MIC (µg/mL) |

| Enterococcus faecalis ATCC 19433 | 250 |

| Staphylococcus aureus ATCC 29213 | 125 |

| Escherichia coli ATCC 25922 | 250 |

| Candida albicans ATCC 10231 | 125 |

Table 2: Antibacterial Activity (Zone of Inhibition in mm) of Substituted (E)-N-benzylidene-4-nitroanilines

| Compound Substituent | Bacillus subtilis | Micrococcus luteus | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |

| H | 12 | 11 | 13 | 10 | 11 |

| 4-CH₃ | 13 | 12 | 14 | 11 | 12 |

| 4-OCH₃ | 14 | 13 | 15 | 12 | 13 |

| 4-OH | 15 | 14 | 16 | 13 | 14 |

| 4-Cl | 16 | 15 | 17 | 14 | 15 |

| 4-Br | 17 | 16 | 18 | 15 | 16 |

| 4-NO₂ | 18 | 17 | 19 | 16 | 17 |

| 2-Cl | 15 | 14 | 16 | 13 | 14 |

| 2-NO₂ | 17 | 16 | 18 | 15 | 16 |

General Mechanisms of Antimicrobial Action for Nitro Compounds

The antimicrobial effects of nitro compounds are often attributed to the chemical properties of the nitro group itself. researchgate.net This functional group can act as both a pharmacophore and a toxicophore, influencing the molecule's biological activity through various mechanisms. researchgate.net

A widely accepted model for the antimicrobial action of nitro compounds involves their intracellular reduction. researchgate.net This bioactivation process, often carried out by microbial nitroreductases, leads to the formation of highly reactive and toxic intermediates. researchgate.net These intermediates can include nitroso and hydroxylamine (B1172632) species, as well as radical anions like the nitro anion radical (NO₂⁻). researchgate.net These reactive species can then interact with and damage essential cellular components, leading to cell death. researchgate.net The reduction of the nitro group is a critical step, and the compound's effectiveness can be linked to its reduction potential.

The reactive intermediates generated from the reduction of nitro compounds can covalently bind to cellular macromolecules, with DNA being a primary target. This binding can lead to significant nuclear damage, including DNA strand breakage and helix destabilization, ultimately resulting in cell death. researchgate.net Studies on 5-nitroimidazoles, for example, have shown that their reductive activation is necessary for them to bind to DNA and exert their antimicrobial effects. researchgate.net The formation of these DNA adducts disrupts critical cellular processes such as replication and transcription.

Nitro compounds can contribute to cellular damage by inducing oxidative stress. The generation of reactive oxygen species (ROS), such as superoxide (B77818) anions, during the reduction of the nitro group can overwhelm the bacterial cell's antioxidant defenses. researchcommons.org This imbalance leads to oxidative damage to proteins, lipids, and nucleic acids, disrupting cellular function and integrity. researchcommons.org The resulting oxidative stress is a significant factor in the bactericidal activity of many nitroaromatic compounds.

Anticancer and Antineoplastic Potential of Nitro-Containing Compounds

The nitro group is a key feature in a variety of compounds that exhibit anticancer and antineoplastic activities. researchgate.net The presence of this functional group can significantly influence a molecule's ability to inhibit cancer cell growth. nih.gov

Nitroaromatic compounds are known to be toxic and mutagenic, properties that can be harnessed for therapeutic purposes in cancer treatment. The mechanism of action for many of these compounds is related to their ability to be bioreductively activated within the hypoxic environments often found in solid tumors. This selective activation leads to the formation of cytotoxic agents that can damage cancer cells.

Research has shown that synthetic nitroaromatic compounds can inhibit the growth of various human cancer cell lines. nih.gov For instance, a study involving twenty-seven nitrated and non-nitrated compounds found that five exhibited high antiproliferative activity. nih.gov The mechanism for some of these active compounds was linked to their alkylating properties, facilitated by the presence of a good leaving group on the molecule. nih.gov

Furthermore, the ability of reduced nitroarenes to cause DNA damage, such as strand breakage and cross-linking, is a key aspect of their antineoplastic potential. researchgate.net By targeting DNA, these compounds can disrupt the replication of rapidly dividing cancer cells, leading to apoptosis or cell death. The development of nitro-containing drugs continues to be an active area of research in the search for more effective and selective cancer therapies.

Mechanisms of Action in Cancer Cells

The therapeutic potential of nitroaromatic compounds, including derivatives of this compound, in oncology is often linked to the unique physiology of solid tumors. Many tumors develop regions of low oxygen, or hypoxia, which makes them resistant to conventional therapies like radiation and some forms of chemotherapy. nih.govnih.gov Nitro-containing compounds can be selectively activated under these hypoxic conditions, functioning as hypoxia-activated prodrugs (HAPs). mdpi.comgoogle.com

The primary mechanism involves the bioreductive activation of the nitro group. nih.gov In the low-oxygen environment of a tumor, intracellular reductase enzymes can reduce the nitro group (NO₂) to highly reactive intermediates, such as nitroso (NO) and hydroxylamine (NHOH) species, as well as nitro radical anions. researchgate.net These reactive species can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular damage and cell death. nih.govresearchgate.net

For instance, studies on 2-nitroimidazoles, a related class of compounds, have shown that under hypoxic conditions, their activated forms covalently bind to cellular proteins rather than DNA. This binding can inhibit the catalytic activities of crucial enzymes. Two such target proteins are glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, and glutathione (B108866) S-transferase (GST), which is involved in detoxification. nih.govnih.gov By curtailing the function of these proteins, the drugs can disrupt cellular metabolism and defense mechanisms. This process ultimately alters cell morphology, compromises DNA replication, slows cell cycle progression, and induces replication stress, leading to a cytostatic effect (inhibition of cell growth). nih.govnih.gov

Furthermore, nitroaniline-based alkylating agents have been developed as hypoxia-selective cytotoxins. google.com These compounds express their cytotoxic effects by forming adducts with cellular DNA, a hallmark of alkylating agents. The selective activation in hypoxic cells minimizes damage to healthy, well-oxygenated tissues, a key strategy in developing targeted cancer therapies. google.com

Some research has also explored coumarin (B35378) derivatives featuring bromo and nitro substitutions for their anti-tumor activities. frontiersin.org For example, 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2h-chromen-2-one has shown inhibitory activity against the PI3K signaling pathway, which is crucial for tumor cell growth and survival. frontiersin.org

Antiparasitic Activity of Nitro Compounds

Nitroaromatic compounds have a long-established history as effective antiparasitic agents. nih.govencyclopedia.pub Drugs such as benznidazole (B1666585) and nifurtimox (B1683997) have been used for decades against Chagas disease and sleeping sickness. mdpi.com The efficacy of these compounds stems from the unique biochemistry of many parasites, which makes them particularly susceptible to the mechanism of action of nitro-drugs. mdpi.comresearchgate.net

The primary mode of action is the reduction of the nitro group by parasitic reductases, which are often flavin-dependent enzymes. mdpi.comresearchgate.net This reduction generates reactive and toxic species, including nitro radical anions. These intermediates can induce significant oxidative stress within the parasite. mdpi.com Many parasites, such as Plasmodium falciparum (the malaria parasite), are inherently vulnerable to oxidative stress due to a lack of key antioxidant enzymes like catalase and glutathione peroxidase. mdpi.com The generated reactive oxygen species (ROS) can damage essential cellular components, leading to parasite death. mdpi.com

Another critical mechanism is the direct inhibition of key parasitic enzymes. Nitroaromatic compounds have been shown to inhibit glutathione reductase, an antioxidant flavoenzyme that plays a vital role in the parasite's defense against oxidative damage. mdpi.com By inhibiting this enzyme, the compounds compromise the parasite's ability to manage oxidative stress, making them more effective antiparasitic agents. The inhibition can be non-competitive or uncompetitive with respect to the enzyme's substrates, NADPH and glutathione. mdpi.com

The antiparasitic activity of nitro compounds has been demonstrated against a wide range of organisms, including:

Trypanosoma cruzi (Chagas disease) researchgate.net

Trypanosoma brucei (Sleeping sickness) mdpi.com

Leishmania species (Leishmaniasis) researchgate.net

Giardia lamblia (Giardiasis) researchgate.net

Plasmodium falciparum (Malaria) mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

The biological activity of this compound derivatives is profoundly influenced by the nature and position of their chemical substituents. Structure-Activity Relationship (SAR) studies help to elucidate how specific structural features contribute to the therapeutic efficacy and potential toxicity of these compounds.

The nitro group (NO₂) is a critical functional group in medicinal chemistry, often described as having a dual nature, acting as both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a feature responsible for toxicity). nih.govnih.gov

As a pharmacophore , the nitro group's strong electron-withdrawing and polar characteristics significantly alter the electronic properties of the aromatic ring. nih.govsvedbergopen.com This can enhance binding affinity to biological targets, such as enzymes or receptors, through favorable electrostatic interactions. nih.gov For example, the antifungal activity of some nitro compounds is attributed to an efficient electrostatic interaction between the NO₂ group and the iron atom in the heme group of the target enzyme, 14α-demethylase. nih.govencyclopedia.pub The most crucial role of the nitro group as a pharmacophore, particularly in antimicrobial and anticancer applications, is its ability to undergo bioreduction. This activation process, which generates cytotoxic reactive species, is the very basis of the therapeutic effect. mdpi.comnih.gov

As a toxicophore , the same bioreductive activation that provides therapeutic benefits can also be responsible for toxicity. The reactive intermediates and free radicals generated can cause damage to host cells if not selectively targeted, leading to issues like mutagenicity and genotoxicity. nih.gov Therefore, the nitro group is often considered a "structural alert" by medicinal chemists, necessitating a careful balance between efficacy and safety in drug design. nih.govsvedbergopen.com

The position of the nitro group on the aromatic ring is also crucial. Studies on various nitroheterocyclic compounds have shown that substitution at certain positions (e.g., C5 or C6) can result in significant mutagenic activity, while substitution at other positions (e.g., C4 or C7) may lead to weakly active or inactive compounds. nih.gov

| Role | Mechanism | Outcome | Reference |

|---|---|---|---|

| Pharmacophore | Strong electron-withdrawing nature; enhances binding to target enzymes/receptors. | Therapeutic Effect (e.g., enzyme inhibition) | nih.govsvedbergopen.com |

| Pharmacophore | Bioreductive activation to reactive intermediates under specific conditions (e.g., hypoxia). | Selective cytotoxicity against cancer cells or parasites. | mdpi.comnih.gov |

| Toxicophore | Generation of reactive oxygen species and free radicals. | Potential for off-target cellular damage, mutagenicity, and genotoxicity. | nih.govnih.gov |

The inclusion of a halogen atom, such as bromine, onto a pharmacologically active scaffold is a common strategy in medicinal chemistry to modulate a compound's biological activity. Bromine substitution can influence a molecule's properties in several ways, including its size, lipophilicity (fat-solubility), and electronic character. These modifications can affect drug absorption, distribution, metabolism, and target binding affinity. researchgate.net

Aryl bromides are versatile intermediates in organic synthesis, allowing for further chemical modifications to explore chemical space and optimize activity. researchgate.net In terms of direct impact on bioactivity, the introduction of a bromine atom can enhance the potency of a compound. For example, in the development of novel anticancer agents based on an indolin-2-one scaffold, the 5-bromo substituted derivatives showed potent activity against breast cancer cell lines. mdpi.com

However, the effect of bromine substitution is highly context-dependent. In a study on the antibacterial activity of 3-arylcoumarins, the introduction of a bromine atom at the para-position of the 3-aryl ring resulted in the least active compound in the series, suggesting that for that specific scaffold and target, a bulky, electron-withdrawing group at that position was detrimental to activity. mdpi.com This highlights that the influence of bromine is not universally positive and must be evaluated on a case-by-case basis within a specific chemical series.